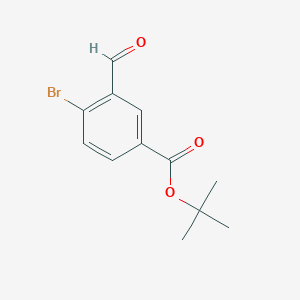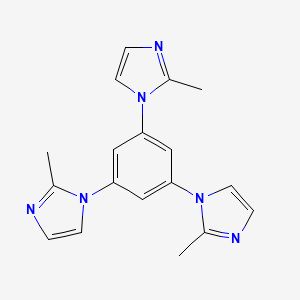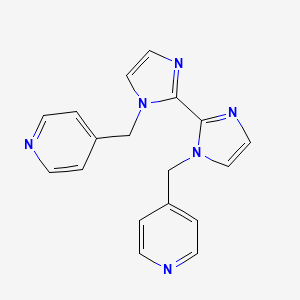
1,1'-Bis(pyridin-4-ylmethyl)-1H,1'h-2,2'-biimidazole
Vue d'ensemble
Description
1,1’-Bis(pyridin-4-ylmethyl)-1H,1’h-2,2’-biimidazole is an organic compound that belongs to the class of biimidazoles. This compound is characterized by the presence of two pyridin-4-ylmethyl groups attached to a biimidazole core. It is known for its ability to form coordination complexes with various metal ions, making it a valuable ligand in coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(pyridin-4-ylmethyl)-1H,1’h-2,2’-biimidazole typically involves the reaction of pyridin-4-ylmethyl halides with 2,2’-biimidazole under basic conditions. One common method involves the use of potassium carbonate as a base and dimethylformamide as a solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 1,1’-Bis(pyridin-4-ylmethyl)-1H,1’h-2,2’-biimidazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Bis(pyridin-4-ylmethyl)-1H,1’h-2,2’-biimidazole undergoes various chemical reactions, including:
Coordination Reactions: It forms coordination complexes with metal ions such as copper, nickel, and zinc.
Substitution Reactions: The pyridin-4-ylmethyl groups can undergo substitution reactions with electrophiles.
Oxidation and Reduction Reactions: The biimidazole core can participate in redox reactions.
Common Reagents and Conditions
Coordination Reactions: Metal salts (e.g., copper(II) chloride, nickel(II) acetate) in solvents like ethanol or acetonitrile.
Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Coordination Complexes: Metal-ligand complexes with varying stoichiometries.
Substituted Derivatives: Compounds with modified pyridin-4-ylmethyl groups.
Oxidized or Reduced Biimidazole Derivatives: Products resulting from redox reactions.
Applications De Recherche Scientifique
1,1’-Bis(pyridin-4-ylmethyl)-1H,1’h-2,2’-biimidazole has a wide range of applications in scientific research:
Coordination Chemistry:
Biological Studies: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: Employed in the synthesis of coordination polymers and metal-organic frameworks with unique properties.
Mécanisme D'action
The mechanism of action of 1,1’-Bis(pyridin-4-ylmethyl)-1H,1’h-2,2’-biimidazole involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine and imidazole rings. This coordination can influence the electronic properties of the metal center, making it useful in catalytic applications. Additionally, the compound’s ability to form stable complexes with metal ions can be exploited in various biological and material science applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-Bis(pyridin-3-ylmethyl)-1H,1’h-2,2’-biimidazole
- 1,1’-Bis(pyridin-2-ylmethyl)-1H,1’h-2,2’-biimidazole
Uniqueness
1,1’-Bis(pyridin-4-ylmethyl)-1H,1’h-2,2’-biimidazole is unique due to the specific positioning of the pyridin-4-ylmethyl groups, which can influence its coordination behavior and reactivity compared to its isomers. This unique structure allows for the formation of distinct coordination complexes and materials with specific properties .
Propriétés
IUPAC Name |
4-[[2-[1-(pyridin-4-ylmethyl)imidazol-2-yl]imidazol-1-yl]methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6/c1-5-19-6-2-15(1)13-23-11-9-21-17(23)18-22-10-12-24(18)14-16-3-7-20-8-4-16/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQWYFDWEZWEDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=CN=C2C3=NC=CN3CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(3,5-dicarboxyphenyl)-2,5-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8243970.png)

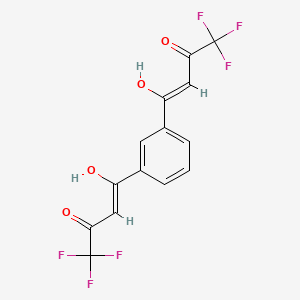
![methyl 4-[3-bromo-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B8244008.png)
![[1,1'-Biphenyl]-2,3',4,5'-tetracarboxylic acid](/img/structure/B8244009.png)
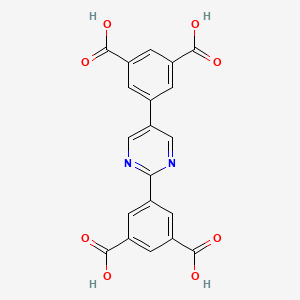
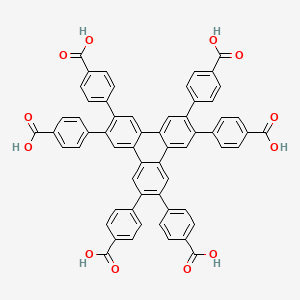
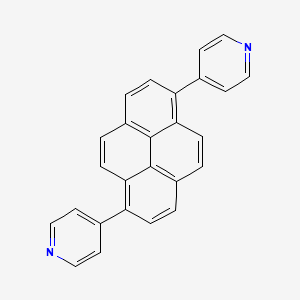
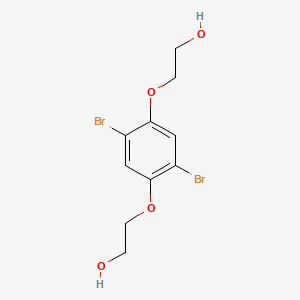
![5-[4-(3,5-dicarboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8244041.png)
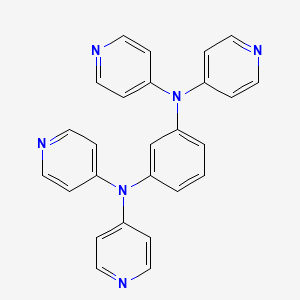
![4-[3,5-bis(4-carboxyphenyl)-4-nitrophenyl]benzoic acid](/img/structure/B8244056.png)
